

The Pfvlyli Peptide: A Technical Guide to Structure and Function

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Abstract

The **Pfvlyli** (Pro-Phe-Val-Tyr-Leu-Ile) peptide is a short, hydrophobic, cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery. Its ability to traverse cellular membranes and deliver a variety of cargo molecules, ranging from small molecule drugs to nucleic acids and peptides, makes it a promising vector for therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the **Pfvlyli** peptide, focusing on its structure, mechanism of cellular uptake, and key experimental protocols for its study.

Introduction

Cell-penetrating peptides are a class of short peptides that can translocate across the plasma membrane of eukaryotic cells and facilitate the intracellular delivery of various molecular cargoes. The **Pfvlyli** peptide is a notable example of a hydrophobic CPP. It was first identified as the active sequence within the C105Y peptide, a synthetic peptide derived from the C-terminal portion of α 1-antitrypsin.^[1] Unlike many cationic CPPs, **Pfvlyli**'s mechanism of action is primarily driven by hydrophobic interactions with the cell membrane. This guide will delve into the known structural and functional aspects of the **Pfvlyli** peptide.

Structure of the Pfvlyli Peptide

The primary structure of the **Pfvyli** peptide is a linear sequence of six amino acids: Proline-Phenylalanine-Valine-Tyrosine-Leucine-Isoleucine.

Physicochemical Properties

The physicochemical properties of the **Pfvyli** peptide are summarized in the table below.

Property	Value
Amino Acid Sequence	Pro-Phe-Val-Tyr-Leu-Ile
Molecular Formula	C ₄₁ H ₆₀ N ₆ O ₇
Molecular Weight	764.96 g/mol
Hydrophobicity (Gravy Score)	2.583
Isoelectric Point (pI)	5.54

Note: These values are calculated based on the primary amino acid sequence and may vary slightly depending on the calculation method.

Secondary and Tertiary Structure

To date, there are no published studies that have experimentally determined the definitive secondary or tertiary structure of the isolated **Pfvyli** peptide using techniques such as Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy. However, based on its composition, some structural inferences can be made:

- Proline-Induced Kink:** The presence of a proline residue in the first position is likely to introduce a kink in the peptide backbone, preventing the formation of a continuous α -helix or β -sheet.^[2] Proline-rich regions in peptides are known to adopt unique conformations, such as the polyproline II (PPII) helix, which is a left-handed helical structure.^{[3][4][5]}
- Hydrophobic Nature:** The high proportion of hydrophobic residues (Phenylalanine, Valine, Leucine, Isoleucine) suggests that in an aqueous environment, the peptide may adopt a collapsed conformation to minimize the exposure of these residues to water.^[6] Upon interaction with the lipid bilayer of a cell membrane, it is hypothesized that the peptide undergoes a conformational change to facilitate insertion.

Cellular Uptake and Mechanism of Action

The primary function of the **Pfvyli** peptide is to act as a vector for intracellular delivery. Its mechanism of cellular uptake is multifaceted and appears to be cell-type and concentration-dependent.

Translocation Pathways

Studies have shown that **Pfvyli**-mediated cellular uptake occurs through a combination of energy-dependent and independent pathways:

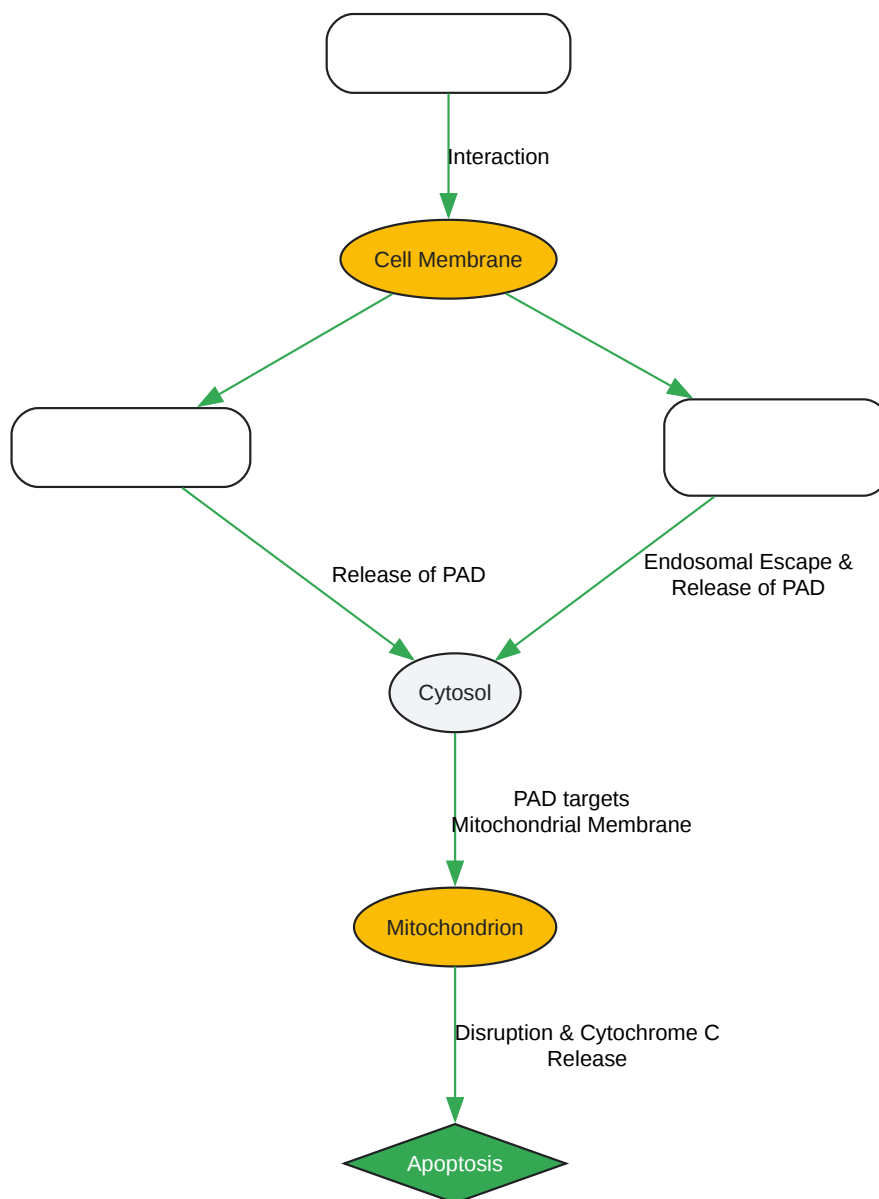
- **Direct Translocation:** At higher concentrations, **Pfvyli** is capable of direct translocation across the plasma membrane.^{[7][8]} This process is thought to be energy-independent and involves the hydrophobic peptide transiently disrupting the lipid bilayer.
- **Endocytosis:** At lower concentrations, endocytic pathways play a more significant role. Specifically, the uptake of **Pfvyli**-conjugated cargo has been shown to involve lipid raft-mediated endocytosis.^{[1][9]} It is noteworthy that this uptake is independent of the well-characterized clathrin- and caveolin-mediated endocytic pathways.^[1]

The uptake mechanism for the parent peptide C105Y, from which **Pfvyli** is derived, was found to have an energy-independent membrane translocation and nuclear localization, while the subsequent routing to the nucleolus was energy-dependent.^[1]

Role in Pro-Apoptotic Peptide Delivery

A significant application of the **Pfvyli** peptide has been in the delivery of pro-apoptotic peptides (PADs), such as the (KLAKLAK)₂ sequence, to cancer cells.^{[7][8][10]} The **Pfvyli** moiety facilitates the entry of the cytotoxic PAD into the cell, where the PAD can then exert its effect, primarily by disrupting the mitochondrial membrane and inducing apoptosis.

Below is a diagram illustrating the proposed signaling pathway for a **Pfvyli**-PAD conjugate.



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Caption: Proposed mechanism of action for a **Pfvyl**-pro-apoptotic peptide (PAD) conjugate.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the **Pfvyli** peptide. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Peptide Synthesis and Purification

Pfvyli peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[8] Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the peptide's identity is confirmed by mass spectrometry.

Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled **Pfvyli** peptide.

Materials:

- Fluorescently labeled **Pfvyli** peptide (e.g., FITC-**Pfvyli**)
- Target cells (e.g., HeLa, Jurkat)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed cells in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.
- **Peptide Treatment:** Replace the medium with fresh medium containing the desired concentration of fluorescently labeled **Pfvyli** peptide. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

- **Washing:** Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
- **Cell Detachment (for adherent cells):** Add Trypsin-EDTA to detach the cells. Neutralize with complete medium.
- **Cell Collection:** Transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
- **Flow Cytometry Analysis:** Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). A gate should be set based on untreated control cells to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[\[11\]](#)[\[12\]](#)

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of the **Pfvyli** peptide on cell viability.

Materials:

- **Pfvyli** peptide
- Target cells
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a suitable density and incubate overnight.

- **Peptide Treatment:** Treat the cells with serial dilutions of the **Pfvyli** peptide. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- **Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.[\[13\]](#)[\[14\]](#)

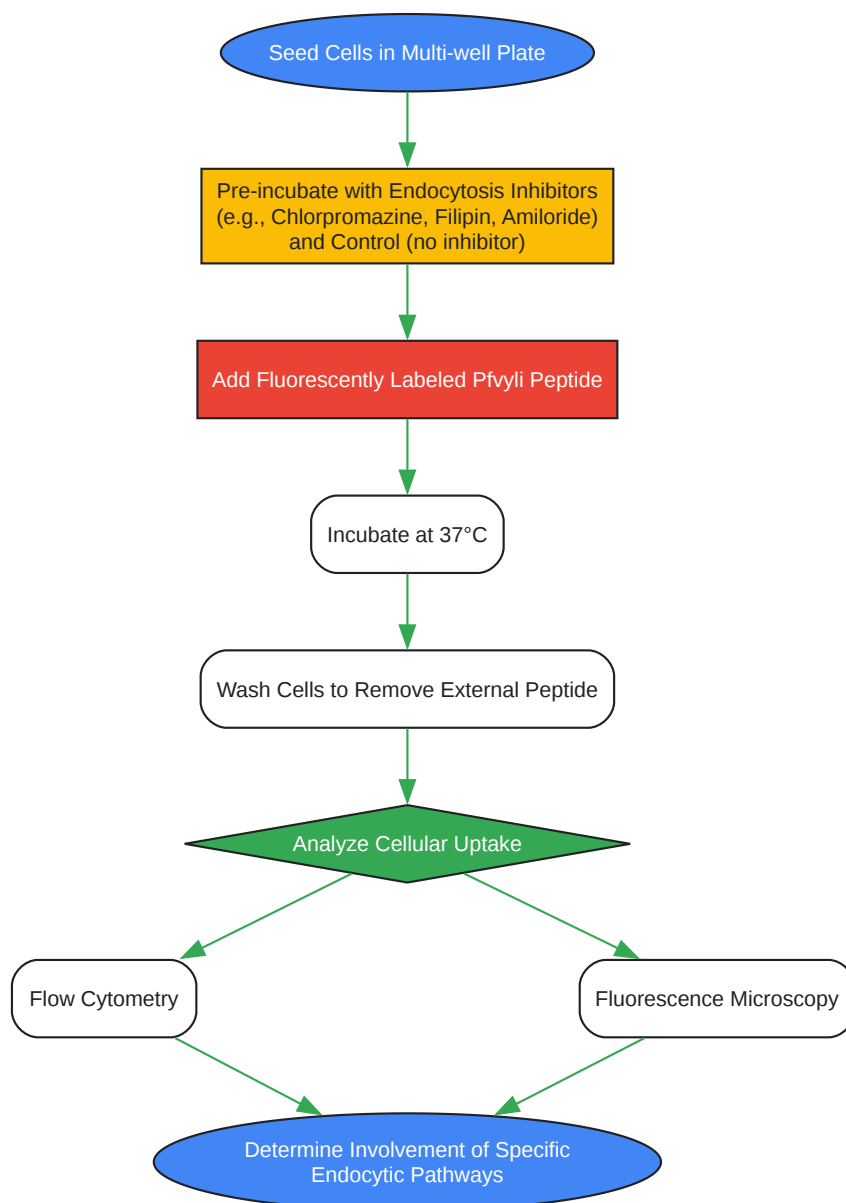
Endocytosis Inhibition Assay

This assay helps to elucidate the role of endocytosis in **Pfvyli** uptake.

Procedure:

- Pre-incubate cells with known inhibitors of different endocytic pathways for 30-60 minutes before adding the fluorescently labeled **Pfvyli** peptide. Examples of inhibitors include:
 - Chlorpromazine: Inhibits clathrin-mediated endocytosis.
 - Filipin or Nystatin: Inhibit caveolae/lipid raft-mediated endocytosis.
 - Amiloride: Inhibits macropinocytosis.
- After pre-incubation, add the fluorescently labeled **Pfvyli** peptide (in the continued presence of the inhibitor) and incubate for the desired time.
- Wash the cells and analyze the uptake via flow cytometry or fluorescence microscopy as described in the cellular uptake assay. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

The following diagram illustrates the workflow for an endocytosis inhibition experiment.



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Caption: Experimental workflow for an endocytosis inhibition assay.

Quantitative Data Summary

Quantitative data for the **Pfvyli** peptide is not extensively available in the public domain. The table below summarizes the available information.

Parameter	Cell Line	Condition	Value/Observation	Reference
Cellular Uptake	HuH7	3 min incubation with fluorescent C105Y	Nuclear and cytoplasmic staining	[1]
Uptake Mechanism	HuH7	-	Clathrin- and caveolin-independent	[1]
Cytotoxicity of Conjugate	KG1a and HeLa	Pfvyli-PAD conjugate	Cytotoxic, with KG1a being more sensitive	[7][8]

Conclusion

The **Pfvyli** peptide is a promising hydrophobic cell-penetrating peptide with significant potential in drug delivery. Its ability to translocate across cell membranes via multiple pathways makes it a versatile tool for delivering a range of therapeutic and diagnostic agents. While its precise secondary structure remains to be elucidated, its function as a cellular delivery vector is well-documented. Further research into its biophysical interactions with lipid membranes and the optimization of its delivery capabilities will undoubtedly expand its applications in the future.

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References

- 1. Mechanism of uptake of C105Y, a novel cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular uptake, distribution and cytotoxicity of the hydrophobic cell penetrating peptide sequence PFVYLI linked to the proapoptotic domain peptide PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophobic penetrating peptide PFVYLI-modified stealth liposomes for doxorubicin delivery in breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties [mdpi.com]
- 13. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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